molecular formula C10H7F3N2OS B2888644 {3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol CAS No. 1909309-36-9

{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol

Cat. No. B2888644
CAS RN: 1909309-36-9
M. Wt: 260.23
InChI Key: WAORSBGOLHKCBR-UHFFFAOYSA-N
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Description

The compound “{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to alter the chemical and metabolic stability, lipophilicity, bioavailability, and protein binding affinity of compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Trifluoromethyl groups are often involved in various types of reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s lipophilicity and chemical stability .

Scientific Research Applications

Fluorescent Chemosensor for Al3+ Ions

A phenyl thiadiazole-based Schiff base receptor was developed for the selective and sensitive detection of Al3+ ions. This chemosensor showed rapid response, excellent selectivity, and sensitivity towards Al3+ ions in a methanol–Tris–HCl buffer medium. It demonstrated colorimetric and fluorometric detection capabilities with low detection limit values. This sensor can be applied for the recovery of contaminated water samples and smartphone-based chemical analysis, indicating its versatility in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).

Molecular Complexes with π-electron Acceptors

Research on charge-transfer molecular complexes involving 2-amino-1,3,4-thiadiazoles with π-electron acceptors highlighted their potential in creating π-π type complexes. These findings contribute to understanding the chemical properties and applications of thiadiazole derivatives in molecular electronics and sensor technologies (Mahmoud, Hamed, & Salman, 1988).

Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]thiazine Derivatives

A study demonstrated the use of In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology offers good yields, high selectivity, and short reaction times, showcasing the utility of thiadiazole derivatives in complex organic syntheses (Reddy et al., 2012).

Solvent Effects on Molecular Aggregation

Spectroscopic studies on thiadiazole derivatives have shown how solvent composition affects molecular aggregation, with implications for their optical and electronic properties. This research is crucial for the development of thiadiazole-based materials with tailored photophysical properties for optoelectronic applications (Matwijczuk et al., 2016).

Antiviral and Antitumoral Activity

A series of thiadiazine derivatives were synthesized and shown to possess promising in vitro anticoronavirus and antitumoral activity. This highlights the potential of thiadiazole compounds in the development of new therapeutic agents targeting viral infections and cancer (Jilloju et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles demonstrates the potential of thiadiazole derivatives in photochemical reactions and molecular rearrangements, with applications in synthetic chemistry and material science (Vivona et al., 1997).

Mechanism of Action

The mechanism of action would depend on the specific application of “{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol”. For example, many trifluoromethyl-containing compounds have biological activity due to the unique physicochemical properties of the fluorine atom .

Future Directions

The future directions for research on “{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol” could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the beneficial properties of trifluoromethyl groups .

properties

IUPAC Name

[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)7-4-2-1-3-6(7)9-14-8(5-16)17-15-9/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAORSBGOLHKCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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